![molecular formula C141H176 B12571225 2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CAS No. 409093-97-6](/img/structure/B12571225.png)
2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structure consists of multiple fluorene units, which contribute to its excellent photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the fluorene units. One common method includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester to obtain the desired product . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydrofluorene derivatives.
科学研究应用
2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of diagnostic tools.
作用机制
The mechanism by which 2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic properties. The compound can efficiently transport charge carriers, which is crucial for its function in electronic devices. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, facilitating the recombination of charge carriers to produce light .
相似化合物的比较
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
Uniqueness
2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which provides enhanced thermal stability and improved charge transport properties compared to similar compounds. This makes it particularly valuable in high-performance optoelectronic applications.
属性
CAS 编号 |
409093-97-6 |
|---|---|
分子式 |
C141H176 |
分子量 |
1870.9 g/mol |
IUPAC 名称 |
2,2',7,7'-tetrakis(9,9-dioctylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C141H176/c1-9-17-25-33-41-57-89-137(90-58-42-34-26-18-10-2)125-69-53-49-65-113(125)117-81-73-105(97-129(117)137)109-77-85-121-122-86-78-110(106-74-82-118-114-66-50-54-70-126(114)138(130(118)98-106,91-59-43-35-27-19-11-3)92-60-44-36-28-20-12-4)102-134(122)141(133(121)101-109)135-103-111(107-75-83-119-115-67-51-55-71-127(115)139(131(119)99-107,93-61-45-37-29-21-13-5)94-62-46-38-30-22-14-6)79-87-123(135)124-88-80-112(104-136(124)141)108-76-84-120-116-68-52-56-72-128(116)140(132(120)100-108,95-63-47-39-31-23-15-7)96-64-48-40-32-24-16-8/h49-56,65-88,97-104H,9-48,57-64,89-96H2,1-8H3 |
InChI 键 |
VISRYZHJONMWIL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C57C8=C(C=CC(=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1(CCCCCCCC)CCCCCCCC)C1=C7C=C(C=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCCCC)CCCCCCCC)C=C(C=C6)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCCCC)CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


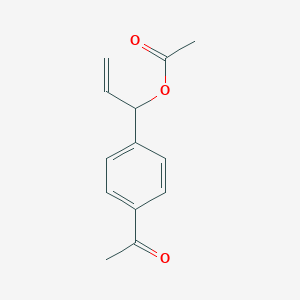
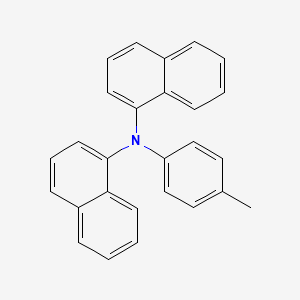
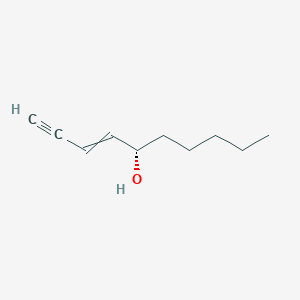
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
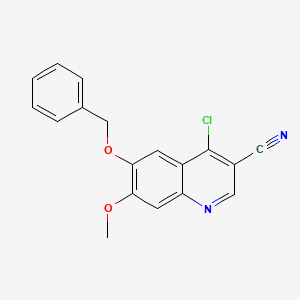

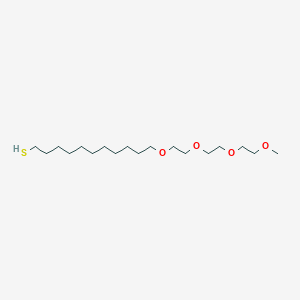
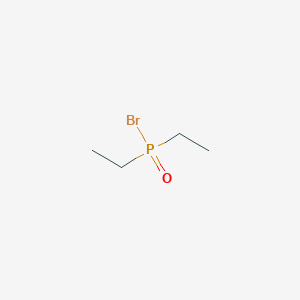
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
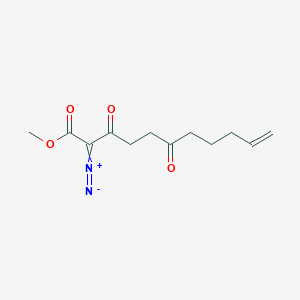
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)

